5-Nitro-2-furanacrylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-furanacrylic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as methyl 5-nitro-2-furoate and is a yellow to orange crystalline powder. This compound has been extensively studied for its biological and pharmacological properties, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-furanacrylic acid, methyl ester is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Nitro-2-furanacrylic acid, methyl ester exhibits significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to reduce pain and swelling in animal models of arthritis. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Nitro-2-furanacrylic acid, methyl ester in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, there are also some limitations to its use. For example, the compound may exhibit toxicity at high doses, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 5-Nitro-2-furanacrylic acid, methyl ester. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Another direction is the investigation of its potential as an antioxidant and its use in the prevention of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 5-Nitro-2-furanacrylic acid, methyl ester can be achieved through various methods. One of the most common methods involves the reaction of furfural with nitric acid and sulfuric acid to produce 5-nitro-2-furoic acid. This is then esterified with methanol to obtain the final product, methyl 5-nitro-2-furoate. Other methods include the use of different reagents and catalysts, such as sodium nitrite and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-furanacrylic acid, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
1874-24-4 |
---|---|
Produktname |
5-Nitro-2-furanacrylic acid, methyl ester |
Molekularformel |
C8H7NO5 |
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
methyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3/b5-3+ |
InChI-Schlüssel |
JZRVJMACQGFSRG-HWKANZROSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
COC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.